molecular formula C13H17ClN2O3 B2794958 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-38-9

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B2794958
CAS No.: 1353958-38-9
M. Wt: 284.74
InChI Key: BLXTUOANRKUNNS-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound known for its potential applications in pharmacology and medicinal chemistry. It is characterized by the presence of a dioxin ring fused with a benzene ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under specific conditions. One common method includes the use of lithium hydride as a base and catalyst, with the reaction mixture being stirred at 25°C for 30 minutes . Various alkyl or aryl halides can be added to the reaction mixture to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a potent, selective, and competitive antagonist at dopamine D4 receptors, blocking the stimulation of these receptors by dopamine. This interaction involves the inhibition of [35S]-GTPγS binding at the receptors, which is a key step in the signal transduction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride apart is its high selectivity and potency as a dopamine D4 receptor antagonist. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXTUOANRKUNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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